![molecular formula C13H24ClNO B5186266 2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)

2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

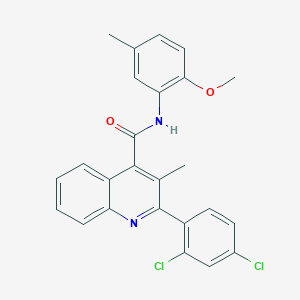

“2-(1-Piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the molecular formula C13H24ClNO . It is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Synthesis Analysis

The synthesis of compounds related to “2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” has been a topic of interest for many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of “2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” is characterized by a bicyclic scaffold . This structure is a key feature of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” and related compounds often involve the use of carbon nucleophiles in a double Michael addition to 7 and 8-membered ring dienones .Aplicaciones Científicas De Investigación

Synthesis of Bicyclo Octanes

The compound can be used in the expedient synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones . This process involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .

Construction of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which can be derived from the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Development of Stereoselective Methodologies

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The compound can be used in these methodologies.

Synthesis of 8-Oxabicyclo Octanes

The compound can also be used in the synthesis of 8-oxabicyclo octanes and their analogs .

Direcciones Futuras

The future directions in the research of “2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” and related compounds could involve the development of new synthetic methodologies and the exploration of their biological activities . The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area of research due to its presence in a wide array of biologically active compounds .

Propiedades

IUPAC Name |

2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c15-13-10-4-6-11(13)12(7-5-10)14-8-2-1-3-9-14;/h10-13,15H,1-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRVGIIVICCICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC3CCC2C3O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5118205 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)

![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)

![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)

![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)

![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![4-chloro-N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186284.png)

![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)